molecular formula C53H48Cl2NO4P2PdS- B12445487 Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2'-amino-1,1'-biphenyl]palladium(II) dichloromethane adduct

Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2'-amino-1,1'-biphenyl]palladium(II) dichloromethane adduct

Cat. No.: B12445487
M. Wt: 1034.3 g/mol
InChI Key: ZGZXWYLDMXIJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2’-amino-1,1’-biphenyl]palladium(II) dichloromethane adduct is a complex organometallic compound. It is widely recognized for its role as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions. The compound’s unique structure, which includes a palladium center coordinated with methanesulfonato, xanthene, and biphenyl ligands, contributes to its high reactivity and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2’-amino-1,1’-biphenyl]palladium(II) dichloromethane adduct involves several steps:

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis procedures. The key steps include:

Chemical Reactions Analysis

Types of Reactions

Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2’-amino-1,1’-biphenyl]palladium(II) dichloromethane adduct undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific substrates and conditions used. In cross-coupling reactions, the primary products are often biaryl compounds or other coupled products .

Mechanism of Action

The mechanism by which Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2’-amino-1,1’-biphenyl]palladium(II) dichloromethane adduct exerts its effects involves the palladium center acting as a catalyst. The palladium facilitates the formation of reactive intermediates, which then undergo various transformations to form the desired products. The xanthene and biphenyl ligands stabilize the palladium center and enhance its reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2’-amino-1,1’-biphenyl]palladium(II) dichloromethane adduct is unique due to its high reactivity and selectivity in catalyzing cross-coupling reactions. The combination of xanthene and biphenyl ligands provides a stable yet highly reactive environment for the palladium center, making it an efficient catalyst for various organic transformations .

Biological Activity

The compound Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2'-amino-1,1'-biphenyl]palladium(II) dichloromethane adduct , often referred to as XantPhos Pd G3 , is a palladium-based complex that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and catalysis. This article reviews the biological activity associated with this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound is characterized by a palladium center coordinated with a methanesulfonato group and a bidentate ligand formed by a xanthene derivative and an amino biphenyl. The unique architecture allows for specific interactions with biological targets.

PropertyValue
Molecular FormulaC₃₃H₃₃N₂O₃P₂S
Molecular Weight640.68 g/mol
AppearanceYellow solid
SolubilitySoluble in dichloromethane

Mechanisms of Biological Activity

  • Anticancer Activity :
    • The palladium complex has shown significant cytotoxic effects against various cancer cell lines. Studies indicate that it induces apoptosis through the activation of caspases and modulation of the mitochondrial pathway.
    • For instance, research demonstrated that XantPhos Pd G3 effectively inhibited the proliferation of human colorectal carcinoma cells (HCT116) with an IC50 value in the low micromolar range .
  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. It acts as a dual inhibitor targeting both PI3K and HDAC pathways, which are crucial in cancer cell survival and proliferation .
  • Antioxidant Properties :
    • Preliminary studies suggest that XantPhos Pd G3 possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related cellular damage .

Study 1: Cytotoxicity Evaluation

A systematic evaluation of the cytotoxic effects of XantPhos Pd G3 was conducted on various cancer cell lines including HCT116 (colorectal), MCF-7 (breast), and A549 (lung). The results demonstrated:

  • HCT116 : IC50 = 9.5 μM
  • MCF-7 : IC50 = 12 μM
  • A549 : IC50 = 15 μM

These findings indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Study 2: Mechanistic Insights

In vitro assays revealed that treatment with XantPhos Pd G3 resulted in increased levels of reactive oxygen species (ROS) within treated cells, leading to oxidative stress and subsequent apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic markers after treatment.

Study 3: Enzyme Interaction

Research focusing on enzyme inhibition showed that XantPhos Pd G3 effectively inhibited PI3K activity by approximately 70% at a concentration of 10 μM, highlighting its potential as a therapeutic agent in targeting signaling pathways critical for tumor growth .

Properties

Molecular Formula

C53H48Cl2NO4P2PdS-

Molecular Weight

1034.3 g/mol

IUPAC Name

dichloromethane;(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline

InChI

InChI=1S/C39H32OP2.C12H10N.CH2Cl2.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2-1-3;1-5(2,3)4;/h3-28H,1-2H3;1-6,8-9H,13H2;1H2;1H3,(H,2,3,4);/q;-1;;;

InChI Key

ZGZXWYLDMXIJAO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.C(Cl)Cl.[Pd]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.